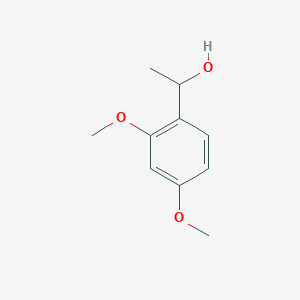

1-(2,4-Dimethoxyphenyl)ethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2,4-dimethoxyphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c1-7(11)9-5-4-8(12-2)6-10(9)13-3/h4-7,11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUANRSQPKRJMNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=C1)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00543326 | |

| Record name | 1-(2,4-Dimethoxyphenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00543326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

829-19-6 | |

| Record name | 1-(2,4-Dimethoxyphenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00543326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to the Synthesis of 1-(2,4-Dimethoxyphenyl)ethanol

Abstract

This technical guide provides a comprehensive overview of the principal synthetic routes to this compound, a key intermediate in the development of various fine chemicals and pharmaceutical agents. The document is structured to provide not only detailed experimental protocols but also the underlying chemical principles and field-proven insights necessary for successful synthesis, troubleshooting, and optimization. We will explore two primary methodologies: the reduction of 2',4'-dimethoxyacetophenone via sodium borohydride and catalytic hydrogenation, and briefly touch upon the alternative Grignard-based approach. Emphasis is placed on safety, mechanistic understanding, and practical considerations for researchers in organic synthesis and drug development.

Introduction and Strategic Overview

This compound is a secondary alcohol whose structural motif is found in a variety of biologically active molecules. Its parent scaffold, acetophenone, is a versatile platform in medicinal chemistry, with derivatives showing promise as anticancer agents and enzyme inhibitors.[1] The synthesis of this specific alcohol is a critical step for accessing more complex downstream targets.

The primary challenge in synthesizing this compound lies in the selective transformation of the ketone functional group of the readily available precursor, 2',4'-dimethoxyacetophenone, without affecting the aromatic methoxy groups. This guide will focus on the most reliable and scalable methods to achieve this transformation.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points directly to 2',4'-dimethoxyacetophenone as the immediate precursor. This simplifies the synthetic strategy to a single, high-yielding reduction step. An alternative disconnection, breaking the C-C bond adjacent to the hydroxyl group, suggests a Grignard-type reaction between a 2,4-dimethoxyphenyl-containing nucleophile and an acetaldehyde electrophile (or vice-versa), representing a fundamentally different, bond-forming strategy.

Primary Synthetic Route: Reduction of 2',4'-Dimethoxyacetophenone

The most direct and widely employed method for synthesizing this compound is the reduction of the carbonyl group of 2',4'-dimethoxyacetophenone.[2][3][4] This transformation can be efficiently achieved using several reducing agents, with sodium borohydride being the most common choice in a laboratory setting due to its selectivity and ease of handling compared to more potent hydrides like lithium aluminum hydride (LiAlH₄).[5][6]

Protocol 2.1: Sodium Borohydride (NaBH₄) Mediated Reduction

This method is a cornerstone of organic synthesis for the reduction of aldehydes and ketones.[6] Its prevalence is due to its excellent functional group tolerance; NaBH₄ does not typically reduce esters, amides, or carboxylic acids under standard conditions, making it a highly selective reagent.[6]

The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the acetophenone. The use of a protic solvent, such as methanol or ethanol, is crucial. The solvent not only dissolves the reactants but also participates in the mechanism, protonating the initially formed alkoxide intermediate to yield the final alcohol product.[6] An excess of NaBH₄ is often used to ensure the complete consumption of the starting ketone.[7]

Caption: Workflow for the Sodium Borohydride Reduction of a Ketone.

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2',4'-dimethoxyacetophenone (1.0 eq, e.g., 5.0 g). Dissolve the ketone in methanol (e.g., 75 mL).

-

Cooling: Place the flask in an ice-water bath and stir the solution until the temperature equilibrates to 0-5 °C. This is critical as the reaction is exothermic.[7]

-

Reagent Addition: While maintaining vigorous stirring and cooling, add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 10-15 minutes. Adding the reagent slowly prevents an uncontrolled rise in temperature.[5]

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 30 minutes, then remove it from the bath and let it stir at room temperature for 1-2 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC), checking for the disappearance of the starting ketone spot.[8]

-

Quenching: Carefully quench the reaction by slowly adding 3M hydrochloric acid (HCl) dropwise until gas evolution (hydrogen) ceases and the solution is acidic (pH ~2). This step must be performed in a well-ventilated fume hood as flammable hydrogen gas is produced.[7] This step also neutralizes any remaining borohydride and hydrolyzes the borate ester intermediates.[8]

-

Workup and Extraction:

-

Reduce the volume of the reaction mixture by approximately half using a rotary evaporator to remove most of the methanol.

-

Transfer the aqueous residue to a separatory funnel and extract with an organic solvent like ethyl acetate or diethyl ether (3 x 50 mL).[7]

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (1 x 50 mL) and brine (1 x 50 mL).

-

-

Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by flash column chromatography on silica gel or by recrystallization if it is a solid at room temperature.[9]

-

Reactivity: Sodium borohydride is a water-reactive substance. It reacts violently with water and acids to release flammable hydrogen gas, which can ignite spontaneously.[10] All handling should be done in a dry environment, and storage must be in a tightly sealed container away from moisture.[11][12]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or a face shield, nitrile or neoprene gloves, and a flame-retardant lab coat.[12][13]

-

Handling: Avoid creating dust. Handle in a well-ventilated area, preferably a fume hood.

-

Spill & Disposal: In case of a spill, cover with a dry, non-combustible material like sand or dry lime. Do not use water.[13] Unreacted NaBH₄ must be carefully quenched (e.g., with isopropanol) before disposal according to institutional guidelines.[12]

Protocol 2.2: Catalytic Hydrogenation

For larger-scale synthesis, catalytic hydrogenation presents a more atom-economical and environmentally benign alternative to hydride reagents.[14] This method involves reacting the ketone with hydrogen gas in the presence of a metal catalyst.

The reaction occurs on the surface of a heterogeneous catalyst, where both the ketone and hydrogen gas are adsorbed.[15] The catalyst facilitates the cleavage of the H-H bond and the addition of hydrogen atoms across the C=O double bond.[15][16]

Common catalysts for this transformation include:

-

Palladium on Carbon (Pd/C): A versatile and widely used catalyst, although it can sometimes promote hydrogenolysis (cleavage of the C-O bond) of the resulting alcohol.[14]

-

Platinum-based catalysts: Can also be highly effective.[19]

The choice of catalyst and reaction conditions (solvent, temperature, pressure) is crucial to maximize selectivity for the desired alcohol and minimize side reactions like hydrogenation of the aromatic ring.[14]

-

Setup: In a specialized hydrogenation vessel (e.g., a Parr shaker or autoclave), charge a solution of 2',4'-dimethoxyacetophenone in a suitable solvent (e.g., ethanol, ethyl acetate).[14]

-

Catalyst Addition: Add the catalyst (e.g., 5-10 mol% of Pd/C or Raney Nickel) to the solution. The vessel is then sealed.

-

Hydrogenation: The vessel is flushed several times with an inert gas (like nitrogen or argon) before being pressurized with hydrogen gas to the desired pressure (e.g., 1-20 bar).[18]

-

Reaction: The mixture is agitated (shaken or stirred) at a set temperature (e.g., 25-100 °C) until hydrogen uptake ceases, indicating reaction completion.[18]

-

Workup: After cooling and carefully venting the hydrogen gas, the catalyst is removed by filtration through a pad of Celite. The filtrate is then concentrated under reduced pressure to yield the product.

Purification and Characterization

Regardless of the synthetic method, the final product must be purified and its identity confirmed.

| Technique | Purpose | Typical Parameters/Observations |

| Flash Column Chromatography | Purification of the crude product from non-polar impurities and residual starting material. | Stationary Phase: Silica gel. Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10:90 and increasing polarity). The product alcohol is more polar than the starting ketone. |

| Recrystallization | An alternative purification method if the product is a solid and a suitable solvent system is found. | Solvent: A solvent in which the product is soluble when hot but sparingly soluble when cold. Slow cooling is key to forming pure crystals.[9] |

| ¹H and ¹³C NMR | Structural confirmation and purity assessment. | Expect characteristic peaks for the aromatic protons, methoxy groups, the methine (CH-OH) proton, and the methyl group. |

| Mass Spectrometry (MS) | Determination of the molecular weight. | The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ should correspond to the molecular weight of 182.22 g/mol . |

| Infrared (IR) Spectroscopy | Confirmation of functional group transformation. | Disappearance of the strong ketone C=O stretch (around 1680 cm⁻¹) from the starting material and the appearance of a broad O-H stretch (around 3400 cm⁻¹) in the product. |

Conclusion

The synthesis of this compound is most reliably achieved through the reduction of 2',4'-dimethoxyacetophenone. For laboratory-scale work, sodium borohydride in methanol offers a straightforward, selective, and high-yielding protocol, provided that appropriate safety measures are strictly followed. For industrial applications or green chemistry initiatives, catalytic hydrogenation emerges as a superior strategy due to its high atom economy and reduced waste generation. The choice between these methods will ultimately depend on the scale of the reaction, available equipment, and specific project goals. Proper purification and rigorous analytical characterization are essential to ensure the final product meets the standards required for subsequent use in research and development.

References

- Vertex AI Search. (n.d.).

- ESPI Metals. (n.d.). Sodium Borohydride. Retrieved January 18, 2026.

- University of California. (2012). Sodium borohydride - Standard Operating Procedure. Retrieved January 18, 2026.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET - sodium borohydride. Retrieved January 18, 2026.

- New Jersey Department of Health. (n.d.). SODIUM BOROHYDRIDE HAZARD SUMMARY. Retrieved January 18, 2026.

- Kayser, M. M., Eliev, S., & Eisenstein, O. (1982). Reduction of ketones by sodium borohydride in the absence of protic solvents. Inter versus intramolecular mechanism. Tetrahedron Letters, 24(10), 1015-1018.

- Lu Le Laboratory. (2013). Sodium Borohydride Reduction of Acetophenone. Retrieved January 18, 2026.

- The Royal Society of Chemistry. (n.d.). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. Retrieved January 18, 2026.

- Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved January 18, 2026.

- Scribd. (n.d.). Acetophenone Reduction by Sodium Borohydride. Retrieved January 18, 2026.

- Unknown Author. (n.d.). Grignard Reaction. Retrieved January 18, 2026.

- Unknown Author. (n.d.). Formation and reaction of a Grignard reagent. Retrieved January 18, 2026.

- Google Patents. (1999). WO1999006343A1 - Process for the preparation of 1-(3,4-dimethoxyphenyl)ethanol. Retrieved January 18, 2026.

- Chemguide. (n.d.). AN INTRODUCTION TO GRIGNARD REAGENTS. Retrieved January 18, 2026.

- BenchChem. (n.d.). Chiral Synthesis of 2-Methoxy-2-(4-hydroxyphenyl)ethanol: Application Notes and Protocols. Retrieved January 18, 2026.

- Chemistry LibreTexts. (2024). The Grignard Reaction (Experiment). Retrieved January 18, 2026.

- Google Patents. (n.d.). EP1000005B1 - Process for the preparation of 1-(3,4-dimethoxyphenyl)ethanol. Retrieved January 18, 2026.

- Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved January 18, 2026.

- BenchChem. (n.d.). An In-depth Technical Guide to 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one: Derivatives, Analogs. Retrieved January 18, 2026.

- Biosynth. (n.d.). 1-(3,4-Dimethoxyphenyl)ethanol. Retrieved January 18, 2026.

- TCI Chemicals. (n.d.).

- Chemistry university. (2021).

- Sigma-Aldrich. (n.d.). 2',4'-Dimethoxyacetophenone 97%. Retrieved January 18, 2026.

- NIST. (n.d.). 2',4'-Dimethoxyacetophenone. NIST Chemistry WebBook. Retrieved January 18, 2026.

- ResearchGate. (2025).

- Sigma-Aldrich. (n.d.). This compound. Retrieved January 18, 2026.

- Beilstein Journal of Organic Chemistry. (2006). Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)

- Unknown Source. (n.d.). Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights.

- Green Chemistry (RSC Publishing). (n.d.). Selective hydrogenation of acetophenone with supported Pd and Rh catalysts in water, organic solvents, and CO2-dissolved expanded liquids. Retrieved January 18, 2026.

- Thermo Fisher Scientific. (n.d.). 2',4'-Dimethoxyacetophenone, 98%. Retrieved January 18, 2026.

- BenchChem. (n.d.). Technical Support Center: Purification of 1-Phenyl-2-(4-phenylpiperazino)-1-ethanol. Retrieved January 18, 2026.

- IUCr Journals. (2021). 1-[5-(3,5-Dimethoxyphenyl)-3-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone.

- National Institutes of Health. (n.d.). 1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diyl Esters, a Novel Compound Class with Potent Chemoreversal Activity. PMC.

- PubMed. (1978). Synthesis of 2-(4-methoxyphenyl)ethanol[ring-1-14C].

- Sigma-Aldrich. (n.d.). Related products for this compound. Retrieved January 18, 2026.

- Merck. (n.d.). This compound molecular weight. Retrieved January 18, 2026.

- European Patent Office. (2023). A PROCESS FOR MAKING (+)-ALPHA-DIHYDROBENAZINE.

- PubMed Central. (n.d.). 1-(2,5-Dimethoxy-4-iodophenyl)-2-aminopropane (DOI): From an Obscure to Pivotal Member of the DOX Family of Serotonergic Psychedelic Agents.

- PubMed Central. (n.d.).

- Wikipedia. (n.d.). 2C-B. Retrieved January 18, 2026.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. 2',4'-Dimethoxyacetophenone [webbook.nist.gov]

- 4. 2',4'-Dimethoxyacetophenone, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. rsc.org [rsc.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Lu Le Laboratory: Sodium Borohydride Reduction of Acetophenone - Lu Le Laboratory [lulelaboratory.blogspot.com]

- 8. scribd.com [scribd.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Sodium Borohydride - ESPI Metals [espimetals.com]

- 12. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 13. nj.gov [nj.gov]

- 14. beilstein-journals.org [beilstein-journals.org]

- 15. youtube.com [youtube.com]

- 16. tcichemicals.com [tcichemicals.com]

- 17. WO1999006343A1 - Process for the preparation of 1-(3,4-dimethoxyphenyl)ethanol - Google Patents [patents.google.com]

- 18. EP1000005B1 - Process for the preparation of 1-(3,4-dimethoxyphenyl)ethanol - Google Patents [patents.google.com]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 1-(2,4-Dimethoxyphenyl)ethanol

Introduction

1-(2,4-Dimethoxyphenyl)ethanol is a substituted phenylethanol derivative of increasing interest within the realms of synthetic chemistry and drug discovery. Its structural framework, featuring a dimethoxy-substituted benzene ring attached to an ethanol moiety, presents a unique combination of properties that make it a valuable intermediate and a subject of study for its potential biological activities. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering an in-depth analysis of its core physicochemical properties. We will move beyond simple data reporting to explore the causality behind the analytical methodologies employed for its characterization, providing field-proven insights into experimental design and data interpretation.

Core Physicochemical and Molecular Properties

A foundational understanding of a compound's physicochemical properties is paramount for its application in research and development. These parameters dictate everything from reaction kinetics and purification strategies to formulation and bioavailability. The properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄O₃ | [1][2] |

| Molecular Weight | 182.22 g/mol | [1] |

| CAS Number | 89691-57-6; 829-19-6 | [1][2] |

| Physical Form | Solid | [2] |

| Predicted LogP | 1.75710 | [1] |

| Predicted PSA | 38.69000 Ų | [1] |

Note: LogP (octanol-water partition coefficient) is a critical measure of a compound's lipophilicity, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. PSA (Polar Surface Area) is instrumental in predicting drug transport properties, including blood-brain barrier penetration.

Synthesis Pathway Overview: From Ketone to Alcohol

A prevalent and efficient method for synthesizing this compound is through the chemical reduction of its corresponding ketone precursor, 1-(2,4-dimethoxyphenyl)ethanone. This transformation is a cornerstone of organic synthesis, converting a carbonyl group into a hydroxyl group.

Caption: Synthesis of this compound via reduction.

The choice of reducing agent is critical; sodium borohydride (NaBH₄) is often selected for its selectivity for aldehydes and ketones and its operational simplicity in protic solvents like ethanol.[3][4] This process must be carefully controlled to prevent side reactions and ensure high purity of the final alcohol product, which is sensitive to heat and acidic/basic conditions.[3]

Spectroscopic and Chromatographic Characterization: A Methodological Deep Dive

Structural elucidation and purity assessment are non-negotiable in scientific research. The following sections detail the authoritative analytical techniques for characterizing this compound, framed as self-validating systems to ensure data integrity.

Caption: Integrated workflow for spectroscopic and chromatographic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structural determination. It provides detailed information about the carbon-hydrogen framework of a molecule.

Expertise in Practice: The choice of a deuterated solvent is the critical first step. Solvents like Chloroform-d (CDCl₃) or DMSO-d₆ are typically used.[5] Their purpose is to dissolve the analyte without creating large interfering signals in the ¹H NMR spectrum.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[5]

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum. Expected signals for this compound include:

-

Aromatic Protons: Signals in the aromatic region (~6.4-7.2 ppm) showing splitting patterns characteristic of a 1,2,4-trisubstituted benzene ring.

-

Methine Proton (-CHOH): A quartet around 4.8-5.1 ppm due to coupling with the adjacent methyl group.[6]

-

Methoxy Protons (-OCH₃): Two distinct singlets around 3.8 ppm, each integrating to 3H.[6]

-

Hydroxyl Proton (-OH): A broad singlet whose chemical shift is concentration and solvent-dependent.

-

Methyl Protons (-CH₃): A doublet around 1.5 ppm, coupled to the methine proton.[6]

-

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This requires more scans due to the low natural abundance of ¹³C.[5] Expected signals include resonances for the aromatic carbons (some shifted downfield due to oxygen attachment), two methoxy carbons (~55 ppm), the methine carbon (~70 ppm), and the methyl carbon (~25 ppm).[6]

-

Data Validation: Process the data using Fourier transformation. The integration of ¹H signals and the chemical shifts in both ¹H and ¹³C spectra must be consistent with the proposed structure for validation.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Expertise in Practice: For solid samples, Attenuated Total Reflectance (ATR) is the preferred technique as it requires minimal sample preparation and is non-destructive.[5]

Experimental Protocol: ATR-IR

-

Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol or ethanol and allowing it to dry completely.[5]

-

Sample Application: Place a small amount of solid this compound onto the center of the ATR crystal.

-

Data Acquisition: Apply pressure using the instrument's clamp to ensure good contact and acquire the spectrum.

-

Data Validation: The resulting spectrum should be analyzed for characteristic absorption bands:

-

O-H Stretch: A broad band around 3300-3400 cm⁻¹ is indicative of the hydroxyl group.[6]

-

C-H Stretch (sp³): Bands just below 3000 cm⁻¹.

-

C-H Stretch (sp²): Bands just above 3000 cm⁻¹.

-

C=C Stretch: Aromatic ring stretches around 1600-1450 cm⁻¹.[6]

-

C-O Stretch: Strong bands in the 1250-1050 cm⁻¹ region corresponding to the alcohol and ether linkages.[6]

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for assessing purity and confirming the molecular weight of volatile compounds.

Expertise in Practice: The system's validity is established by analyzing the sample alongside calibration standards under identical conditions. The comparison of retention times and mass spectra confirms both the identity and concentration of the analyte.[7]

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a volatile solvent like ethyl acetate or methanol.[5]

-

Injection: Inject 1 µL of the solution into the GC-MS system, which uses a high-resolution fused silica capillary column.[7]

-

Separation & Ionization: The compound is vaporized and separated on the GC column. As it elutes, it enters the mass spectrometer and is ionized, typically by electron impact (EI), which causes fragmentation.[5]

-

Data Validation:

-

Total Ion Chromatogram (TIC): The TIC should show a single major peak, confirming the sample's purity.

-

Mass Spectrum: The mass spectrum of the peak should display a molecular ion peak (M⁺) corresponding to the molecular weight of 182.22 g/mol . The fragmentation pattern, resulting from the loss of moieties like methyl (-15) or water (-18), should also be consistent with the structure.

-

Conclusion

This technical guide provides a robust framework for understanding and characterizing this compound. By integrating detailed physicochemical data with authoritative, step-by-step analytical protocols, we establish a self-validating system for research and development. The causal explanations behind experimental choices are intended to empower scientists to not only reproduce these methods but also to adapt and troubleshoot them effectively. This comprehensive approach ensures the generation of high-quality, reliable data, which is the bedrock of scientific integrity and successful drug development.

References

-

U.S. Environmental Protection Agency. Analytical Method Summaries. [Link]

-

The Royal Society of Chemistry. Supporting information for - Asymmetric transfer hydrogenation of prochiral ketones with chiral cobalt complexes. [Link]

-

PubChem. 1-(3,4-Dimethoxyphenyl)ethanol. [Link]

-

PubChem. 1-(2,4-Dimethoxyphenyl)ethanone. [Link]

- Google Patents.

-

Chemsrc. 1-(3,4-Dimethoxyphenyl)ethanol | CAS#:5653-65-6. [Link]

-

Japan International Cooperation Agency. III Analytical Methods. [Link]

-

The Royal Society of Chemistry. Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Information. [Link]

-

Brazilian Chemical Society. Supplementary Information - Chemoenzymatic Resolution of β-Azidophenylethanols by Candida antarctica. [Link]

-

The Good Scents Company. 2-(para-anisyl) ethanol 4-methoxyphenethyl alcohol. [Link]

- Google Patents.

-

NIST. Ethanol, 2-[4-(1,1-dimethylethyl)phenoxy]-. [Link]

-

Eurisotop. NMR Solvent data chart. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000108). [Link]

-

PubChem. 1-(4-Methoxyphenyl)ethanol. [Link]

-

Oriental Journal of Chemistry. A Rapid Spectrophotometric Method for Quantitative Determination of Ethanol in Fermentation Products. [Link]

-

FooDB. Showing Compound Homovanillyl alcohol (FDB018391). [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

IUCr Journals. 1-[5-(3,5-Dimethoxyphenyl)-3-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone. [Link]

-

PubChem. (+-)-1-(3-Methoxyphenyl)ethanol. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. This compound AldrichCPR 829-19-6 [sigmaaldrich.com]

- 3. WO1999006343A1 - Process for the preparation of 1-(3,4-dimethoxyphenyl)ethanol - Google Patents [patents.google.com]

- 4. EP1000005B1 - Process for the preparation of 1-(3,4-dimethoxyphenyl)ethanol - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. rsc.org [rsc.org]

- 7. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

Introduction: The Imperative for Rigorous Structural Characterization

An In-Depth Technical Guide to the Structural Analysis of 1-(2,4-Dimethoxyphenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, multi-technique framework for the structural elucidation of this compound. It moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and spectroscopic output. The methodologies described herein are designed to form a self-validating system, ensuring the highest degree of confidence in the final structural assignment.

Molecular Blueprint: An Overview

Before delving into analytical techniques, it is essential to establish the foundational characteristics of the target molecule.

-

Molecular Formula: C₁₀H₁₄O₃

-

Molecular Weight: 182.22 g/mol

-

Core Structure: A chiral ethanol backbone attached to a benzene ring substituted with two methoxy groups at positions 2 and 4.

The presence of a stereocenter at the carbinol carbon (C1) means the molecule exists as a pair of enantiomers, (R)- and (S)-1-(2,4-dimethoxyphenyl)ethanol. This chirality is a critical structural feature that requires specific analytical methods for its resolution and quantification.

Caption: Molecular structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Definitive Structural Map

NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can construct a detailed molecular map.

Expertise in Action: Why NMR is Foundational

NMR provides unambiguous evidence of the carbon-hydrogen framework. The chemical shift of a nucleus reveals its electronic environment, while spin-spin coupling (J-coupling) patterns reveal which nuclei are adjacent to one another. For this compound, this allows us to confirm the substitution pattern on the aromatic ring and the structure of the ethanol side chain.

¹H NMR Spectroscopy: Proton Environments

The ¹H NMR spectrum provides a quantitative count of protons in distinct electronic environments.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration | Rationale |

| Ar-H (H5) | ~7.1-7.3 | d (doublet) | 1H | Ortho-coupled to H6. |

| Ar-H (H6) | ~6.4-6.6 | d (doublet) | 1H | Ortho-coupled to H5. |

| Ar-H (H3) | ~6.4-6.6 | s (singlet-like) | 1H | Meta-coupled to H5 (often unresolved). |

| -CH(OH)- | ~5.0-5.2 | q (quartet) | 1H | Coupled to the adjacent CH₃ group. |

| -OCH₃ (x2) | ~3.8 | s (singlet) | 6H | Two magnetically equivalent methoxy groups. |

| -OH | Variable (e.g., 1.5-4.0) | br s (broad singlet) | 1H | Exchangeable proton; signal shape and position are solvent and concentration-dependent. |

| -CH₃ | ~1.4-1.6 | d (doublet) | 3H | Coupled to the adjacent CH proton. |

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |

| Ar-C (C2, C4) | 158-162 | Aromatic carbons directly attached to electron-donating oxygen atoms are deshielded. |

| Ar-C (C1) | 128-132 | Quaternary aromatic carbon, deshielded by attachment to the side chain. |

| Ar-C (C5) | 125-129 | Aromatic CH carbon. |

| Ar-C (C6) | 104-108 | Aromatic CH carbon, shielded by ortho/para methoxy groups. |

| Ar-C (C3) | 98-102 | Aromatic CH carbon, strongly shielded by two ortho methoxy groups. |

| -CH(OH)- | 65-70 | Aliphatic carbon attached to an electronegative oxygen atom. |

| -OCH₃ (x2) | 55-57 | Methoxy carbons. |

| -CH₃ | 23-27 | Aliphatic methyl carbon. |

Part 2: Infrared (IR) Spectroscopy - Functional Group Fingerprinting

IR spectroscopy probes the vibrational frequencies of chemical bonds. It is an exceptionally rapid and reliable method for identifying the functional groups present in a molecule.

Expertise in Action: Interpreting Vibrational Modes

The energy absorbed by a bond to induce vibration is characteristic of the bond type (e.g., O-H, C=O, C-O) and its environment. For this compound, the IR spectrum provides definitive evidence for the hydroxyl group and the substituted aromatic ring.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance | Significance |

| O-H Stretch | 3500-3200 | Strong, Broad | Unambiguous evidence of the alcohol functional group. Broadness is due to intermolecular hydrogen bonding.[1][2] |

| C-H Stretch (Aromatic) | 3100-3000 | Medium | Confirms the presence of sp² C-H bonds in the benzene ring. |

| C-H Stretch (Aliphatic) | 3000-2850 | Medium | Confirms the presence of sp³ C-H bonds in the ethanol and methoxy groups.[3] |

| C=C Stretch (Aromatic) | 1620-1580 | Medium-Strong | Indicates the benzene ring skeletal vibrations. |

| C-O Stretch | 1260-1050 | Strong | A complex region often showing multiple bands corresponding to the alcohol C-O and the aryl ether C-O bonds.[1] |

Part 3: Mass Spectrometry (MS) - Molecular Weight and Fragmentation

Mass spectrometry provides two critical pieces of information: the precise molecular weight of the compound and, through fragmentation patterns, clues about its structure.

Expertise in Action: From Molecular Ion to Structural Clues

In the mass spectrometer, a molecule is ionized to form a molecular ion (M⁺), whose mass-to-charge ratio (m/z) gives the molecular weight. High-resolution mass spectrometry (HRMS) can determine the molecular formula by measuring this mass with extreme precision. The molecular ion can then fragment in predictable ways, and these fragments provide a "puzzle" that can be pieced together to confirm the structure.

-

Molecular Ion (M⁺): The expected m/z for the molecular ion C₁₀H₁₄O₃⁺ is 182.0943. Observing this peak in an HRMS experiment confirms the elemental composition.

-

Key Fragmentation Pathways:

-

Loss of a methyl group ([M-15]⁺): Fragmentation of the ethyl side chain, resulting in a fragment with m/z ≈ 167.

-

Loss of water ([M-18]⁺): Dehydration is a common fragmentation for alcohols, leading to a fragment with m/z ≈ 164.

-

Benzylic Cleavage: Cleavage of the C-C bond adjacent to the ring is highly favorable, producing a stable benzylic cation at m/z = 167 ([M-CH₃]⁺) or a fragment corresponding to the loss of the CH(OH)CH₃ group.

-

Part 4: Chirality and Enantiomeric Purity Analysis

Standard spectroscopic techniques (NMR, IR, MS) cannot differentiate between enantiomers. As this is a chiral molecule, a dedicated analysis of its stereochemical purity is mandatory, especially in a drug development context where enantiomers can have drastically different pharmacological effects.[4]

Expertise in Action: The Gold Standard - Chiral Chromatography

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable method for separating and quantifying enantiomers.[4][5] The technique relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing them to travel through the column at different rates and thus be detected as separate peaks. The relative area of these peaks provides a precise measurement of the enantiomeric excess (e.e.).

Workflow and Protocols: A Practical Guide

A robust structural analysis follows a logical progression from synthesis to multi-faceted characterization.

Caption: Integrated workflow for synthesis and structural analysis.

Experimental Protocol 1: Synthesis via Ketone Reduction

This protocol describes a standard laboratory-scale synthesis by reducing the corresponding ketone.

-

Reaction Setup: To a solution of 2',4'-dimethoxyacetophenone (1.0 eq) in methanol (MeOH) in a round-bottom flask, cool the mixture to 0 °C in an ice bath.

-

Reduction: Add sodium borohydride (NaBH₄) (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C. Causality: Portion-wise addition controls the exothermic reaction.

-

Reaction Monitoring: Stir the reaction at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by slowly adding acetone, followed by water.

-

Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).

-

Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield this compound as a pure compound.

Experimental Protocol 2: Sample Preparation for Analysis

-

NMR Spectroscopy:

-

Accurately weigh 5-10 mg of the purified sample.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[6]

-

Trustworthiness: Using a high-purity deuterated solvent is critical to avoid interfering signals.

-

-

IR Spectroscopy (Thin Film):

-

Place a small drop of the neat liquid sample (or a concentrated solution if solid) onto a salt plate (e.g., NaCl or KBr).

-

Place a second salt plate on top and gently press to create a thin film.

-

Acquire the spectrum.

-

-

Mass Spectrometry (HRMS-ESI):

-

Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Causality: Electrospray ionization (ESI) is a soft ionization technique suitable for this molecule, minimizing fragmentation and ensuring observation of the molecular ion.[7]

-

-

Chiral HPLC:

-

Prepare a stock solution of the sample (~1 mg/mL) in the mobile phase.

-

Dilute as necessary to fall within the linear range of the detector.

-

The mobile phase (e.g., a mixture of hexane and isopropanol) and specific chiral column must be selected based on screening or literature precedents for similar compounds.

-

Conclusion

The structural analysis of this compound requires a multi-pronged approach where each technique provides complementary and confirmatory data. NMR spectroscopy defines the atomic connectivity, IR spectroscopy confirms the functional groups, mass spectrometry verifies the molecular weight and formula, and chiral chromatography addresses the critical aspect of stereochemical purity. By following the integrated workflow and protocols outlined in this guide, researchers can achieve a comprehensive and unambiguous structural characterization, ensuring the integrity and reliability of their scientific endeavors.

References

- Chiralpedia. (2025, September 21). Part 7: Analytical Techniques for Stereochemistry.

- Advances in chiral analysis: from classical methods to emerging technologies. (2025, October 20).

- BenchChem. (n.d.). A Researcher's Guide to Purity Assessment of Chiral Alcohols.

- Journal of Analytical Methods in Chemistry. (2012, May 9). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis.

- BenchChem. (n.d.). A Technical Guide to the Spectroscopic Analysis of 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one.

- BenchChem. (n.d.). A Comparative Guide to the Purity Analysis of Synthesized "1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one" for Biological Studies.

- BOC Sciences. (n.d.).

- The Royal Society of Chemistry. (n.d.).

-

PubChem. (n.d.). 1-(3,4-Dimethoxyphenyl)ethanol. Retrieved from [Link]

- Google Patents. (n.d.).

- Journal of the Brazilian Chemical Society. (2013).

-

University of California, Los Angeles. (n.d.). IR: alcohols. Retrieved from [Link]

- Sigma-Aldrich. (n.d.). This compound AldrichCPR 829-19-6.

- ChemicalBook. (n.d.). 1-(2-METHOXYPHENYL)ETHANOL(7417-18-7) 1H NMR spectrum.

- Google Patents. (n.d.).

- The Royal Society of Chemistry. (n.d.).

- MDPI. (n.d.). Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)

- Guidechem. (n.d.). 2-(3,4-Dimethoxyphenyl)ethanol 7417-21-2 wiki.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000108).

- Sigma-Aldrich. (n.d.). This compound | 829-19-6.

-

MilliporeSigma. (n.d.). This compound. Retrieved from [Link]

- Sigma-Aldrich. (n.d.). This compound molecular weight.

-

PubChem. (n.d.). 1-(4-Methoxyphenyl)ethanol. Retrieved from [Link]

- BLDpharm. (n.d.). 113724-48-4|(R)-1-(2-Methoxyphenyl)ethanol.

- NIST. (n.d.). 2-(4-Methoxyphenyl)ethanol - NIST WebBook.

- Fisher Scientific. (n.d.). 2-(3,4-Dimethoxyphenyl)ethanol 98.0+%, TCI America™.

- BenchChem. (n.d.). Purity Confirmation of Synthetic 2-Methoxy-2-(4-hydroxyphenyl)

- LibreTexts. (n.d.). 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.

- IUCr Journals. (2021, January 20). 1-[5-(3,5-Dimethoxyphenyl)-3-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone.

- Doc Brown's Chemistry. (n.d.). C2H6O CH3CH2OH infrared spectrum of ethanol.

- Chemguide. (n.d.). interpreting infra-red spectra.

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. C2H6O CH3CH2OH infrared spectrum of ethanol vapour liquid film C2H5OH prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Biological Activities of 1-(2,4-Dimethoxyphenyl)ethanol Derivatives

Introduction

Derivatives of 1-(2,4-dimethoxyphenyl)ethanol constitute a class of chemical compounds that have garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. The presence of the dimethoxyphenyl moiety is a key structural feature that imparts a range of biological activities. This guide provides a comprehensive technical overview of the multifaceted biological properties of these derivatives, delving into their antimicrobial, antioxidant, anti-inflammatory, and cytotoxic activities. By synthesizing data from contemporary research, this document aims to serve as an authoritative resource for researchers, scientists, and professionals in drug development, offering insights into the mechanisms of action, experimental validation, and therapeutic potential of this promising class of compounds.

Antimicrobial Activity

The search for novel antimicrobial agents is a critical endeavor in the face of rising antibiotic resistance. Derivatives of this compound have emerged as a promising scaffold for the development of new antimicrobial drugs.

Antibacterial and Antifungal Properties

Several studies have demonstrated the efficacy of this compound derivatives against a spectrum of pathogenic bacteria and fungi. For instance, a series of novel 2-(2,4-dimethoxyphenyl)-1,3,4-oxadiazole derivatives were synthesized and showed potential antibacterial and antifungal activity, with some compounds exhibiting efficacy comparable to commercial antibiotics.[1] Similarly, newly synthesized 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivatives displayed marked antibacterial and antifungal effects on planktonic microorganisms.[2] The mechanism of action is often attributed to the disruption of microbial cell membranes or the inhibition of essential enzymes.

Quantitative Antimicrobial Data

The antimicrobial efficacy of these derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Derivative Class | Target Microorganism | MIC (μg/mL) | Reference |

| 1,3,4-Oxadiazoles | Various bacteria and fungi | Varies | [1] |

| Aminopropanols | S. aureus, C. albicans | 0.78 - 20.0 | [2] |

| Triazolothiadiazines | S. aureus, B. cereus, E. coli, P. aeruginosa | 1.56 - 100 | [3] |

| 1,2,4-Oxadiazoles | R. solani, F. graminearum, E. turcicum, B. cinerea, C. capsica | 8.81 - 228.99 (EC50) | [4] |

| 1,4-Dihydropyridines | Gram-positive and Gram-negative bacteria, fungi, mycobacteria | 3.1 - 100 | [5] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

A standard method for assessing antimicrobial activity is the broth microdilution assay.

Step-by-Step Methodology:

-

Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Serial Dilution of Test Compounds: The this compound derivatives are serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension. Positive (microbes in broth) and negative (broth only) controls are included.

-

Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Workflow for Antimicrobial Screening

Caption: Mechanism of antioxidant action by neutralizing reactive oxygen species.

Anti-inflammatory Activity

Inflammation is a complex biological response to harmful stimuli and is a key factor in the pathogenesis of many chronic diseases. [6][7]Certain derivatives of this compound have demonstrated significant anti-inflammatory effects.

Inhibition of Inflammatory Mediators

The anti-inflammatory properties of these compounds are often linked to their ability to inhibit the production of pro-inflammatory mediators. For example, a synthetic chalcone, E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone, was found to exert anti-inflammatory effects by inducing the expression of heme oxygenase-1 (HO-1), a cytoprotective enzyme. [7]This compound also reduced the upregulation of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), key enzymes in the inflammatory cascade. [7]Furthermore, dimethoxy flavone derivatives have been shown to inhibit pro-inflammatory cytokines such as IL-1β and TNF-α. [8]A compound isolated from Zingiber cassumunar, (E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol, exhibited marked inhibition of carrageenan-induced rat paw edema, a classic model of acute inflammation. [9]

Quantitative Anti-inflammatory Data

| Compound/Derivative | Assay | Effect | Reference |

| E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone | LPS-induced inflammation in RAW264.7 cells | Dose-dependent reduction of inflammatory markers | [7] |

| 7,4'-dimethoxy flavone | Carrageenan-induced paw edema | 52.4% maximum inhibition | [8] |

| (E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol | Carrageenan-induced paw edema | Marked inhibition | [9] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard method for evaluating the acute anti-inflammatory activity of compounds.

Step-by-Step Methodology:

-

Animal Acclimatization: Rats are acclimatized to the laboratory conditions for a specified period.

-

Compound Administration: The test compounds or a reference drug (e.g., indomethacin) are administered orally or intraperitoneally to different groups of rats. A control group receives the vehicle.

-

Induction of Inflammation: After a set time (e.g., 1 hour), a solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.

-

Measurement of Paw Volume: The volume of the inflamed paw is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Calculation of Inhibition: The percentage inhibition of edema is calculated for each group by comparing the increase in paw volume with that of the control group.

Cytotoxic and Anticancer Activity

The development of novel anticancer agents remains a primary focus of pharmaceutical research. Several derivatives incorporating the dimethoxyphenyl moiety have exhibited promising cytotoxic activity against various cancer cell lines.

Mechanisms of Anticancer Action

The anticancer effects of these derivatives are often multifaceted, involving the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival. For instance, new dimethoxyaryl-sesquiterpene derivatives have shown cytotoxic activity against MCF-7 breast cancer cells. [10]Structurally related compounds have been shown to induce cell cycle arrest and apoptosis in cancer cells. [11]Pyrazolo[3,4-b]pyridine derivatives have demonstrated anticancer activity by inhibiting cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle. [12]

Quantitative Cytotoxicity Data

The cytotoxic potential of a compound is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Derivative Class | Cell Line | IC50 (µM) | Reference |

| Pyrazolo[3,4-b]pyridines | Hela, MCF7, HCT-116 | 1.98 - 4.66 | [12] |

| Trimethoxyphenyl-based analogues | HepG2 | 1.38 - 3.21 | [13] |

| 2,4-Dihydroxybenzaldehyde Schiff bases | PC3 | 4.85 - 7.43 | [14] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Step-by-Step Methodology:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few hours to allow the viable cells to metabolize the MTT into a purple formazan product.

-

Formazan Solubilization: A solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculation of IC50: The percentage of cell viability is calculated for each concentration, and the IC50 value is determined from the dose-response curve.

Hypothesized Apoptotic Signaling Pathway

Caption: A potential apoptotic signaling pathway initiated by this compound derivatives.

Conclusion

The diverse biological activities of this compound derivatives underscore their significant potential as lead compounds in drug discovery and development. Their demonstrated antimicrobial, antioxidant, anti-inflammatory, and cytotoxic properties provide a strong foundation for further investigation. The structural versatility of this chemical scaffold allows for extensive modification to optimize potency, selectivity, and pharmacokinetic profiles. Future research should focus on elucidating the precise molecular targets and mechanisms of action, as well as conducting in vivo studies to validate the therapeutic efficacy and safety of these promising compounds. This comprehensive guide serves as a valuable resource to propel further exploration in this exciting area of medicinal chemistry.

References

-

Hlushchak, N., & Parchenko, V. (2022). Synthesis and antioxidant properties of new (2,4- and 3,4-dimethoxyphenyl)-1,2,4-triazoles. ResearchGate. [Link]

- Hlushchak, N., & Parchenko, V. (2022). Synthesis and antioxidant properties of new (2,4- and 3,4-dimethoxyphenyl)-1,2,4-triazoles. [Journal Name].

-

AlNeyadi, S. S., Amer, N., Thomas, T. G., Al Ajeil, R., Breitener, P., & Munawar, N. (2020). Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives. Heterocyclic Communications, 26(1), 112-122. [Link]

-

AlNeyadi, S. S., Amer, N., Thomas, T. G., Al Ajeil, R., Breitener, P., & Munawar, N. (2020). Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives. Heterocyclic Communications. [Link]

-

Fujisawa, S., Atsumi, T., Satoh, K., Kadoma, Y., & Ishihara, M. (2007). Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. In Vivo, 21(2), 295-302. [Link]

-

[Author(s), Year]. Synthesis of new 2-(2,4-dimethoxyphenyl) -1,3,4- oxadiazoles and their antimicrobial activity. [Journal Name]. [Link]

-

[Author(s), Year]. New Dimethoxyaryl-Sesquiterpene Derivatives with Cytotoxic Activity Against MCF-7 Breast Cancer Cells: From Synthesis to Topoisomerase I/II Inhibition and Cell Death Mechanism Studies. MDPI. [Link]

-

Wagner, J., et al. (2015). The anti-inflammatory effects of E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone are mediated via HO-1 induction. PubMed. [Link]

-

[Author(s), Year]. Antioxidant and Anti-Inflammatory Effects of Bioactive Compounds in Atherosclerosis. MDPI. [Link]

-

[Author(s), Year]. ANTIMICROBIAL ACTIVITY OF NOVEL 1-[(2,4-(DI-TERT-BUTYLPHENOXY))- 3-DIALKYLAMINO-2-PROPANOL] DERIVATIVES. [Journal Name]. [Link]

-

El-Gamal, M. I., et al. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules, 28(17), 6431. [Link]

-

Abdel-Aziz, M., et al. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 27(23), 8206. [Link]

-

[Author(s), Year]. Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b] [15][16][17]thiadiazine derivatives. [Journal Name]. [Link]

-

[Author(s), Year]. 1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diyl Esters, a Novel Compound Class with Potent Chemoreversal Activity. [Journal Name]. [Link]

-

[Author(s), Year]. Antifungal Activities of Compounds Produced by Newly Isolated Acrocarpospora Strains. [Journal Name]. [Link]

-

Jantan, I., et al. (1997). Anti-inflammatory Activity of Compound D {(E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol} Isolated From Zingiber Cassumunar Roxb. Phytomedicine, 4(3), 207-12. [Link]

-

[Author(s), Year]. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. MDPI. [Link]

-

[Author(s), Year]. Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. MDPI. [Link]

-

[Author(s), Year]. Biological activity of 1,4-dihydropyridine derivatives. ResearchGate. [Link]

-

[Author(s), Year]. Antioxidant and Anti-Inflammatory Activities of Ethanol Extract from Daucus crinitus Desf. [Journal Name]. [Link]

-

Kumar, A., et al. (Year). Synthesis, characterization & evaluation of anti-microbial activity of 2,4,5-triphenyl-1h-imidazole-1-yl derivatives. YMER. [Link]

-

Al-Abd, A. M., et al. (Year). Cytotoxic Activities of Phytochemical Components from Ethanol Extract of Ajwa Date on Human Hepatoma Cancer Cells in Vitro. Pharmacognosy Journal. [Link]

-

Kamal, K. K., et al. (2015). Anti-inflammatory effect of certain dimethoxy flavones. Natural Product Research, 29(21), 2020-4. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Antimicrobial activity of novel 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivativesy | Semantic Scholar [semanticscholar.org]

- 3. Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][1,3,4] thiadiazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. The anti-inflammatory effects of E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone are mediated via HO-1 induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-inflammatory effect of certain dimethoxy flavones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anti-inflammatory activity of compound D {(E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol} isolated from Zingiber cassumunar Roxb - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and antioxidant properties of new (2,4- and 3,4-dimethoxyphenyl)-1,2,4-triazoles [pharmacia.pensoft.net]

- 17. scilit.com [scilit.com]

The Versatile Scaffold: A Technical Guide to the Analogs of 1-(2,4-dimethoxyphenyl)ethan-1-one in Drug Discovery

Abstract

The compound 1-(2,4-dimethoxyphenyl)ethan-1-one, a simple aromatic ketone, serves as a remarkably versatile and privileged scaffold in the field of medicinal chemistry. Its structural simplicity belies a profound capacity for chemical modification, giving rise to a vast library of analogs with a wide spectrum of biological activities. This technical guide provides an in-depth exploration of these analogs, designed for researchers, scientists, and drug development professionals. We will dissect the synthetic strategies employed to generate molecular diversity from this core, delve into the significant anticancer, antimicrobial, and anti-inflammatory properties exhibited by its derivatives, and elucidate the critical structure-activity relationships that govern their therapeutic potential. This document consolidates peer-reviewed data, presents detailed experimental protocols, and visualizes complex pathways to serve as a comprehensive resource for advancing the development of novel therapeutics based on this promising chemical framework.

Introduction: The 1-(2,4-dimethoxyphenyl)ethan-1-one Core

At the heart of this exploration is 1-(2,4-dimethoxyphenyl)ethan-1-one, also known as 2',4'-dimethoxyacetophenone.[1] This compound is an aromatic ketone characterized by a phenyl ring substituted with two methoxy groups at positions 2 and 4, and an ethanone group.[1] The strategic placement of these methoxy groups, which act as hydrogen bond acceptors and influence electron density, combined with the reactive ketone functionality, makes this molecule an ideal starting point for synthetic elaboration. Its derivatives have been investigated for a multitude of therapeutic applications, demonstrating the significant potential held within this chemical class.

The true value of this scaffold lies in its amenability to modification. The phenyl ring and the ethanone side chain offer multiple reactive sites for introducing new functional groups and building complex molecular architectures. This guide will systematically review the key classes of analogs derived from this core, focusing on their synthesis and pharmacological profiles.

Synthetic Pathways: Forging Diversity

The generation of 1-(2,4-dimethoxyphenyl)ethan-1-one analogs often leverages robust and well-established chemical reactions. A cornerstone of this synthetic effort is the Claisen-Schmidt condensation, a reliable method for forming chalcones, which are prominent and highly active derivatives.

Claisen-Schmidt Condensation for Chalcone Synthesis

The Claisen-Schmidt condensation is a base-catalyzed reaction involving the condensation of an acetophenone with an aromatic aldehyde.[2] This reaction is fundamental to creating a,β-unsaturated ketones, known as chalcones, which are themselves important precursors and biologically active molecules. The versatility of this reaction allows for a wide array of substitutions on both the acetophenone and aldehyde components, leading to a large and diverse library of chalcone analogs.

Experimental Protocol: General Synthesis of a Chalcone Derivative

This protocol outlines a representative synthesis of a chalcone derivative from a substituted acetophenone, a method that can be adapted for various analogs.[3]

Materials:

-

2,4-dihydroxyacetophenone (0.01 mol)

-

4-hydroxybenzaldehyde (0.01 mol)

-

Ethanol (25 ml)

-

60% aqueous Sodium Hydroxide (10 ml)

-

1M aqueous Hydrochloric Acid

-

Distilled water

-

Methanol-water system (for crystallization)

Procedure:

-

In a 100 ml round-bottomed flask equipped with a condenser, dissolve 0.01 mol of 2,4-dihydroxyacetophenone and 0.01 mol of 4-hydroxybenzaldehyde in 25 ml of ethanol.[3]

-

Add 10 ml of 60% aqueous sodium hydroxide to the mixture to serve as a catalyst.[3]

-

Reflux the reaction mixture for 3 hours. Progress can be monitored by Thin-Layer Chromatography (TLC).[3]

-

After cooling to room temperature, pour the reaction mixture into crushed ice and acidify to pH 1 using 1M aqueous HCl.[2][3]

-

Filter the precipitated solid product and wash it thoroughly with distilled water until the filtrate becomes neutral.[3]

-

Dry the product in an oven at 50 °C.[3]

-

Recrystallize the crude product from a suitable solvent system, such as methanol-water, to obtain the pure chalcone derivative.[2][3]

Diagram: General Synthetic Workflow

Caption: General workflow for the synthesis of chalcone analogs.

Pharmacological Landscape: A Spectrum of Biological Activities

Analogs of 1-(2,4-dimethoxyphenyl)ethan-1-one have demonstrated significant promise across several key therapeutic areas. The following sections detail their activities and the mechanistic insights that underpin their effects.

Anticancer Activity

A substantial body of research has been dedicated to the anticancer potential of this class of compounds.[2] Derivatives have shown potent cytotoxic effects against various cancer cell lines, often through the induction of apoptosis and cell cycle arrest.

A noteworthy analog, 1-(2,6-dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) ethanone (DMHE), has demonstrated significant dose- and time-dependent cytotoxic effects against human colon adenocarcinoma cells (HT-29).[3][4] Importantly, this compound showed minimal toxicity towards the normal human fibroblast cell line (MRC-5), suggesting a degree of selectivity for cancer cells.[2][4]

Mechanism of Action: The anticancer effects of these analogs are frequently mediated by their ability to trigger programmed cell death, or apoptosis. In HT-29 cells, treatment with DMHE leads to characteristic apoptotic morphological changes, including cell shrinkage, membrane blebbing, chromatin condensation, and nuclear fragmentation.[2][3][4]

At the molecular level, this process is driven by the up-regulation of pro-apoptotic proteins such as Bax and PUMA.[2][3] Furthermore, flow cytometry analysis has revealed that these compounds can induce cell cycle arrest, particularly at the G0/G1 phase, thereby inhibiting cancer cell proliferation.[2][3][4]

Diagram: Hypothesized Apoptotic Signaling Pathway

Caption: Hypothesized intrinsic apoptotic pathway initiated by acetophenone analogs.[3]

Table 1: Cytotoxic Effects of DMHE on Cancer vs. Normal Cells

| Cell Line | Cell Type | IC₅₀ (µg/mL) after 72h | Selectivity |

| HT-29 | Human Colon Adenocarcinoma | 18.5 | Selective |

| A-549 | Human Lung Carcinoma | >100 | - |

| MCF-7 | Human Breast Adenocarcinoma | >100 | - |

| MRC-5 | Normal Human Fibroblast | >100 | High |

| Data derived from studies on the cytotoxic effects of DMHE.[4] |

Antimicrobial Properties

Derivatives of the 1-(2,4-dimethoxyphenyl)ethan-1-one scaffold, particularly chalcones and hydrazones, have demonstrated significant activity against a range of pathogenic bacteria and fungi.[5] The core dihydroxy-methoxy-phenyl moiety is considered a key pharmacophore contributing to this biological activity.[5]

Mechanism of Action: While not fully elucidated for all derivatives, chalcones are known to exert their antimicrobial effects through multiple pathways. These can include the disruption of microbial cell membranes, inhibition of key enzymes involved in microbial metabolism, and interference with efflux pump systems that bacteria use to expel antimicrobial agents.[5]

Table 2: Antibacterial Activity of Selected Chalcone Derivatives

| Derivative | Test Organism | MIC (µg/mL) |

| 2',4'-Dihydroxychalcone | Staphylococcus aureus (ATCC 25923) | 12.5 |

| 2',4'-Dihydroxychalcone | Staphylococcus aureus (Clinical Isolates) | 25 |

| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | Bacillus subtilis | 62.5 |

| MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of the compound that inhibits visible microbial growth. Lower values signify higher potency. Data sourced from BenchChem.[5] |

Experimental Protocol: Broth Microdilution for MIC Determination

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5]

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Prepare a standardized inoculum of the target microorganism (e.g., adjusted to 0.5 McFarland standard).

-

Add a standardized volume of the microbial inoculum to each well of the microtiter plate.

-

Include positive (microbes + medium, no compound) and negative (medium only) controls.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[5]

Anti-inflammatory Activity

Several analogs have been investigated for their potential to mitigate inflammatory responses.[6][7] Chalcone derivatives, in particular, have shown promise in this area. For instance, (E)-1-(3,4-dimethoxyphenyl) butadiene (DMPBD), a related compound isolated from Zingiber cassumunar, demonstrated potent anti-inflammatory activity by inhibiting both the cyclooxygenase (CO) and lipoxygenase (LO) pathways.[7] Novel carboxamide and thioamide derivatives of a (2,4-dimethoxyphenyl)methanone core have also exhibited significant inhibition of edema in preclinical models.[6]

The carrageenan-induced paw edema assay in rats is a widely used and reliable model for evaluating the in-vivo efficacy of acute anti-inflammatory agents.[6][8]

Structure-Activity Relationships (SAR)

Understanding the relationship between a molecule's structure and its biological activity is paramount in drug design. For 1-(2,4-dimethoxyphenyl)ethan-1-one analogs, several key structural features have been identified that modulate their pharmacological effects.

-

The Phenyl Ring Substituents: The nature and position of substituents on the aromatic rings are critical. Methoxy (-OCH₃) and hydroxyl (-OH) groups significantly influence activity.[9] For example, in related methoxyflavone analogs, the presence and position of these groups can dramatically alter cytotoxic potential against cancer cells.[9]

-

The Ethanone Side Chain: Modifications to the side chain, such as the formation of chalcones, pyrazolines, or other heterocyclic systems, lead to diverse pharmacological profiles, particularly in the antimicrobial space.[5]

-

Lipophilicity: The overall lipophilicity (fat-solubility) of the molecule is a key factor, as it impacts the ability of the compound to cross cell membranes. However, excessive lipophilicity can sometimes be detrimental to activity.[9]

Diagram: Key SAR Insights

Caption: Structure-activity relationship summary for key analog classes.

Conclusion and Future Directions

The 1-(2,4-dimethoxyphenyl)ethan-1-one scaffold has unequivocally established itself as a valuable starting point for the discovery of new therapeutic agents. The synthetic accessibility of its analogs, combined with their potent and varied biological activities, offers a fertile ground for drug development. Chalcone derivatives have emerged as particularly promising, with well-documented anticancer and antimicrobial properties.

Future research should focus on optimizing the lead compounds identified from this scaffold. This includes efforts to enhance selectivity, improve pharmacokinetic profiles, and fully elucidate their mechanisms of action through advanced molecular and cellular studies. The exploration of novel heterocyclic modifications to the core structure may unlock further therapeutic potential. The continued investigation of this versatile chemical family holds significant promise for addressing unmet needs in oncology, infectious diseases, and inflammatory disorders.

References

- An In-depth Technical Guide to 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one: Derivatives, Analogs. (n.d.). Benchchem.

- Head-to-Head Comparison of Antimicrobial Efficacy of "1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one" Derivatives. (n.d.). Benchchem.

- Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. (n.d.). MDPI.

- "1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one" CAS number and chemical structure. (n.d.). Benchchem.

- Discovery, Structure-Activity Relationship, and Mechanistic Studies of 1-((3 R,4 S)-3-((Dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)-2-(2,4,5-trifluorophenyl)ethan-1-one as a Novel Potent Analgesic. (2021). PubMed.

- Structure–Activity Relationship Studies of Chalcones and Diarylpentanoids with Antitumor Activity: Potency and Selectivity Optimization. (n.d.). MDPI.

- Discovery, Structure–Activity Relationship, and Mechanistic Studies of 1-((3 R ,4 S )-3-((Dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)-2-(2,4,5-trifluorophenyl)ethan-1-one as a Novel Potent Analgesic. (n.d.). ResearchGate.

- 1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diyl Esters, a Novel Compound Class with Potent Chemoreversal Activity. (n.d.). PMC - NIH.

- 1-(2,6-Dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) Ethanone-Induced Cell Cycle Arrest in G 1 /G 0 in HT-29 Cells Human Colon Adenocarcinoma Cells. (n.d.). MDPI.

- Synthesis and anti-inflammatory activity of novel (4-hydroxyphenyl)(2,4-dimethoxyphenyl) methanone derivatives. (n.d.). PubMed.

- (E)-3-(3,4-dihydroxy-2-methoxyphenyl)-1-(2,4-dihydroxyphenyl)prop-2-en-1-one, a novel licochalcone B derivative compound, suppresses lipopolysaccharide-stimulated inflammatory reactions in RAW264.7 cells and endotoxin shock in mice. (2014). PubMed.

- Structure-Activity Relationship of 2-Amino-1-(4-chloro-2,5-dimethoxyphenyl)ethan-1-one (2C-C) and its Analogs: A Technical Guide. (n.d.). Benchchem.

- 1-(2,4-Dimethoxyphenyl)ethanone. (n.d.). PubChem.

- Anti-inflammatory activity of (E)-1-(3,4-dimethoxyphenyl) butadiene from Zingiber cassumunar Roxb. (n.d.). PubMed.

- SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF 3, 6 DI-SUBSTITUTED 1-BENZOPYRAN- 4-ONE ANALOGS AS ANTI-INFLAMMATORY AGENTS. (2022). ResearchGate.

Sources

- 1. 1-(2,4-Dimethoxyphenyl)ethanone | C10H12O3 | CID 70016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis and anti-inflammatory activity of novel (4-hydroxyphenyl)(2,4-dimethoxyphenyl) methanone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory activity of (E)-1-(3,4-dimethoxyphenyl) butadiene from Zingiber cassumunar Roxb - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

1-(2,4-Dimethoxyphenyl)ethanol CAS number

An In-depth Technical Guide to 1-(2,4-Dimethoxyphenyl)ethanol

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 829-19-6), a substituted phenylethanol compound of interest in synthetic organic chemistry and drug discovery. The document elucidates its chemical and physical properties, details a standard laboratory-scale synthesis via the reduction of 2',4'-Dimethoxyacetophenone, and outlines rigorous protocols for its spectroscopic characterization. Furthermore, this guide discusses its potential applications as a versatile chemical intermediate and addresses critical safety and handling procedures. This paper is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries, serving as a practical resource for the synthesis, analysis, and utilization of this compound.

Introduction

Substituted phenylethanols are a class of organic compounds that serve as crucial building blocks in the synthesis of a wide array of complex molecules, including pharmaceuticals and biologically active compounds.[1][2] Their structural motif, featuring a hydroxyl group on the ethyl side chain attached to a substituted phenyl ring, imparts specific reactivity and allows for diverse functionalization. This compound, with its characteristic dimethoxy substitution pattern on the aromatic ring, is a valuable intermediate in this class. The methoxy groups can influence the electronic properties of the aromatic ring and provide handles for further chemical modification, making it a compound of interest for creating libraries of molecules for drug screening and development.[3][4] This guide aims to provide a detailed technical framework for the practical application of this compound in a research and development setting.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and synthesis. The properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 829-19-6 | |

| Molecular Formula | C₁₀H₁₄O₃ | |

| Molecular Weight | 182.22 g/mol | |

| IUPAC Name | This compound | |

| Synonyms | 2,4-Dimethoxy-α-methylbenzyl alcohol | [5] |

| Appearance | Liquid | |

| Purity | Typically ≥95% | |

| InChI Key | RUANRSQPKRJMNZ-UHFFFAOYSA-N |

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is the reduction of the corresponding ketone, 1-(2,4-dimethoxyphenyl)ethanone (also known as 2',4'-dimethoxyacetophenone). This transformation is a staple in organic synthesis and can be achieved with high efficiency using a variety of reducing agents.

Synthetic Workflow

The reduction of the carbonyl group in 1-(2,4-dimethoxyphenyl)ethanone to a secondary alcohol is typically achieved using a hydride-based reducing agent such as sodium borohydride (NaBH₄). This reagent is chosen for its selectivity for aldehydes and ketones, its operational simplicity, and its relatively mild reaction conditions, which prevent side reactions like the cleavage of the methoxy ether groups.

Caption: Synthetic workflow for the reduction of a ketone to an alcohol.

Detailed Experimental Protocol

This protocol describes a laboratory-scale synthesis of this compound.

Materials:

-

1-(2,4-Dimethoxyphenyl)ethanone (CAS: 829-20-9)[6]

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-